Methyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving sulfur-containing reagents.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acylation, sulfonylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the carbonyl and sulfonyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for bioactive molecules.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene derivatives and piperidine-containing compounds.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine.
Uniqueness
The uniqueness of METHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N3O6S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H21N3O6S2/c1-8-10(15(21)24-2)14(25-11(8)12(16)19)17-13(20)9-4-6-18(7-5-9)26(3,22)23/h9H,4-7H2,1-3H3,(H2,16,19)(H,17,20) |
InChI Key |
YCODZMASJMIBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)N |
Origin of Product |
United States |
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